molecular formula C16H10N4OS2 B4648933 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B4648933
M. Wt: 338.4 g/mol
InChI Key: SYSSVZSEOAAPCU-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that combines the structural features of thiadiazole and benzothiazole moieties. These moieties are known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s unique structure makes it a valuable subject for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-15(11-6-7-12-13(8-11)22-9-17-12)19-16-18-14(20-23-16)10-4-2-1-3-5-10/h1-9H,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSVZSEOAAPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and benzothiazole rings.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine or hydrazine groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can inhibit the replication of bacterial cells or induce apoptosis in cancer cells. The molecular targets include enzymes involved in DNA replication and repair, as well as proteins regulating cell cycle and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Benzothiazole Derivatives: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory properties.

Uniqueness

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide is unique due to the combination of thiadiazole and benzothiazole moieties in a single molecule. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in scientific research and medicine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,3-benzothiazole-6-carboxamide

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